L-Homocysteine, Adenosine Deriv.

Description

Structure

3D Structure

Properties

IUPAC Name |

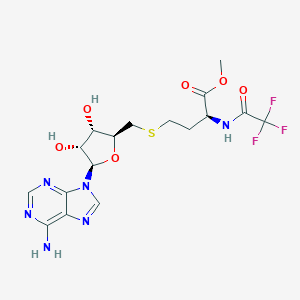

methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O6S/c1-31-15(29)7(25-16(30)17(18,19)20)2-3-33-4-8-10(27)11(28)14(32-8)26-6-24-9-12(21)22-5-23-13(9)26/h5-8,10-11,14,27-28H,2-4H2,1H3,(H,25,30)(H2,21,22,23)/t7-,8+,10+,11+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNILBRZXYZNX-TWBCTODHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of S Adenosyl L Homocysteine Biosynthesis and Metabolic Interconversions

Enzymatic Pathways Governing S-Adenosyl-L-Homocysteine Synthesis

The formation of SAH is a direct consequence of methyl transfer reactions, where SAM serves as the universal methyl donor. This process is fundamental to numerous cellular functions, including epigenetic regulation and the biosynthesis of various molecules.

S-Adenosylmethionine (SAM) as the Primary Precursor for SAH Formation

S-Adenosylmethionine (SAM), a molecule synthesized from the reaction of ATP and the amino acid methionine, is the principal methyl donor in a vast number of biochemical reactions within the cell. creative-proteomics.comnih.gov This vital role in methylation underpins its importance in critical cellular processes such as the regulation of gene expression through DNA and RNA methylation, as well as the modulation of protein function via histone methylation. creative-proteomics.comnih.gov Structurally, SAM features a sulfonium-linked methyl group that is readily transferred to a variety of acceptor substrates. creative-proteomics.comnih.gov Upon the donation of this methyl group in a reaction catalyzed by a methyltransferase, SAM is converted into S-Adenosyl-L-homocysteine (SAH), marking a key step in a complex regulatory cycle. creative-proteomics.com

Role of Methyltransferases in SAM Demethylation to SAH

Methyltransferases are a large and diverse family of enzymes that facilitate the transfer of a methyl group from SAM to a wide range of substrates, including nucleic acids (DNA and RNA), proteins, and small molecules. researchgate.netnih.gov This process, known as methylation, is crucial for numerous biological functions. In humans, DNA methylation typically occurs at the C5 position of cytosine within CpG dinucleotides and is often associated with the repression of gene activity. nih.gov Protein methyltransferases, including histone methyltransferases, catalyze the methylation of lysine (B10760008) or arginine residues on histone and non-histone proteins, playing a key role in epigenetic regulation. nih.gov The product of all SAM-dependent methyltransferase reactions is SAH, which itself is a potent inhibitor of these same enzymes. creative-proteomics.comnih.govnih.gov This product inhibition by SAH creates a negative feedback loop, highlighting the importance of its efficient removal to ensure the continuation of cellular methylation processes. creative-proteomics.com

Catabolism and Recycling Mechanisms of S-Adenosyl-L-Homocysteine

The cellular concentration of SAH is tightly controlled through its enzymatic breakdown and the subsequent recycling of its components. This process is essential for preventing the feedback inhibition of methyltransferases and for maintaining the supply of precursors for other metabolic pathways.

S-Adenosyl-L-Homocysteine Hydrolase (SAHH/AHCY)-Mediated Hydrolysis of SAH to Homocysteine and Adenosine (B11128)

S-Adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), is the sole enzyme in eukaryotes responsible for the catabolism of SAH. nih.govnih.govfrontiersin.org It catalyzes the reversible hydrolysis of SAH into L-homocysteine and adenosine. nih.govnih.govwikipedia.org This reaction is a critical component of the activated methyl cycle, playing a key role in regulating the intracellular levels of SAH. ebi.ac.uk By breaking down SAH, AHCY alleviates the product inhibition that SAH exerts on SAM-dependent methyltransferases, thereby ensuring that these essential methylation reactions can proceed efficiently. nih.govnih.gov The homocysteine and adenosine produced can then be directed into other metabolic pathways.

Thermodynamic and Physiological Considerations of the SAHH/AHCY Reaction Equilibrium

The reaction catalyzed by S-Adenosyl-L-homocysteine hydrolase (SAHH/AHCY) is reversible, and under in vitro conditions, the thermodynamic equilibrium actually favors the synthesis of S-Adenosyl-L-homocysteine (SAH) from adenosine and homocysteine. nih.govfrontiersin.orgnih.gov However, within the cellular environment (in vivo), the reaction proceeds in the hydrolytic direction, breaking down SAH. nih.govfrontiersin.orgnih.gov This is achieved through the efficient and rapid removal of the products, adenosine and homocysteine, by other enzymatic pathways. nih.govfrontiersin.orgnih.gov This constant removal of products shifts the equilibrium of the AHCY reaction, driving the net hydrolysis of SAH and preventing its accumulation. This physiological directionality is crucial for preventing the potent feedback inhibition of methyltransferases by SAH.

Cofactor Dependence of S-Adenosyl-L-Homocysteine Hydrolase: Insights into NAD+ Redox Cycling

The catalytic activity of S-Adenosyl-L-homocysteine hydrolase (SAHH/AHCY) is dependent on the tightly bound cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.govwikipedia.org Each subunit of the tetrameric enzyme binds one molecule of NAD+. nih.govwikipedia.org The catalytic mechanism involves an initial oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by NAD+, which results in the formation of NADH. nih.govnih.govwikipedia.org Following a series of intermediate steps, including the elimination of homocysteine, the resulting 3'-keto-adenosine is then reduced by the newly formed NADH, regenerating adenosine and the original NAD+ cofactor. nih.govnih.gov This intricate redox cycling of NAD+ is an integral part of the enzyme's catalytic cycle, allowing it to function without the need for an external supply of the cofactor. nih.govnih.gov The stability of the enzyme itself can also be influenced by the presence of NAD+. nih.gov

Alternative Enzymatic Pathways for SAH Degradation in Specific Organisms

While the canonical pathway for S-Adenosyl-L-homocysteine (SAH) degradation involves hydrolysis by SAH hydrolase (SAHH), some organisms have evolved alternative enzymatic strategies. nih.gov These pathways are critical for maintaining cellular function in environments or organisms where SAHH may be absent or inefficient.

5'-Methylthioadenosine/SAH Nucleosidase (MTAN)-Dependent Cleavage

In many bacteria and plants, the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) plays a key role in SAH metabolism. nih.govnih.gov This enzyme catalyzes the hydrolysis of the N-glycosidic bond in SAH, yielding adenine and S-ribosylhomocysteine. nih.gov MTAN is a dual-substrate specific enzyme in bacteria, efficiently hydrolyzing both 5'-methylthioadenosine (MTA) and SAH. nih.gov In contrast, plant MTANs exhibit a strong preference for MTA, with significantly reduced or no activity towards SAH. nih.govnih.gov

Deamination of SAH to S-Inosyl-L-Homocysteine (SIH) and Subsequent Hydrolysis by SIH Hydrolase

An alternative pathway for SAH degradation involves a two-step process initiated by the deamination of SAH. In this pathway, SAH is first converted to S-inosyl-L-homocysteine (SIH). This intermediate is then hydrolyzed by a specific enzyme, SIH hydrolase, to yield hypoxanthine (B114508) and ribosyl-L-homocysteine. This pathway effectively bypasses the direct hydrolysis of the adenosyl-homocysteine bond.

Downstream Metabolic Fates of Homocysteine and Adenosine Derived from SAH Hydrolysis

The hydrolysis of SAH releases two key molecules: L-homocysteine and adenosine. Both of these products are channeled into critical metabolic pathways that are essential for cellular homeostasis.

Remethylation of Homocysteine to Methionine

Homocysteine can be remethylated to regenerate the essential amino acid methionine, a process crucial for the synthesis of the universal methyl donor, S-adenosylmethionine (SAM). nih.govfoodforthebrain.org This remethylation is carried out by two primary enzymes.

Methionine Synthase (MS): This cobalamin (vitamin B12)-dependent enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine. ebi.ac.ukresearchgate.netwikipedia.org The reaction is a critical link between the folate and methionine cycles. wikipedia.org The catalytic cycle involves the enzyme-bound cobalamin cofactor cycling between the supernucleophilic Cob(I)alamin state and the methylcobalamin (B1676134) (Me-Cob(III)alamin) state. wikipedia.orgproteopedia.org The highly reactive Cob(I)alamin intermediate is susceptible to oxidation to an inactive Cob(II)alamin form, which requires reductive methylation for reactivation. ebi.ac.ukproteopedia.org

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative, folate-independent pathway for homocysteine remethylation. nih.govwikipedia.org This zinc-dependent enzyme utilizes betaine (B1666868) as the methyl donor, producing dimethylglycine and methionine. nih.govresearchgate.net The reaction follows an ordered Bi-Bi mechanism where homocysteine binds first, and methionine is the last product to be released. csic.es BHMT plays a significant role in homocysteine homeostasis, especially when the folate-dependent pathway is compromised. nih.gov

| Enzyme | Cofactor/Methyl Donor | Location | Key Feature |

| Methionine Synthase (MS) | Vitamin B12, 5-Methyltetrahydrofolate | All tissues | Links folate and methionine cycles. wikipedia.org |

| Betaine-Homocysteine Methyltransferase (BHMT) | Betaine | Primarily liver and kidney | Folate-independent pathway. nih.gov |

Transsulfuration of Homocysteine to Cysteine and Glutathione (B108866) Precursors

When methionine levels are sufficient, homocysteine is directed into the transsulfuration pathway to be irreversibly converted to cysteine. nih.govontosight.ai This pathway is essential for the synthesis of cysteine, a precursor for the major cellular antioxidant glutathione. The pathway consists of two key enzymatic steps:

Cystathionine (B15957) β-Synthase (CBS): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. ontosight.ainih.govproteopedia.org In mammals, CBS activity is allosterically activated by SAM, which signals an excess of methionine and directs homocysteine towards cysteine synthesis. nih.govpnas.orgnih.gov

Cystathionine γ-Lyase (CGL or CSE): Also a PLP-dependent enzyme, CGL catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. ontosight.aiwikipedia.org This enzyme can also catalyze other reactions, including the production of hydrogen sulfide (B99878) (H₂S) from cysteine or homocysteine. researchgate.netnih.gov

| Enzyme | Cofactor | Reaction | Regulation |

| Cystathionine β-Synthase (CBS) | Pyridoxal-5'-Phosphate (PLP), Heme | Homocysteine + Serine → Cystathionine | Allosterically activated by SAM. nih.govpnas.org |

| Cystathionine γ-Lyase (CGL/CSE) | Pyridoxal-5'-Phosphate (PLP) | Cystathionine → Cysteine + α-ketobutyrate + Ammonia | Influenced by substrate availability. ontosight.ai |

Adenosine Metabolic Pathways and Purine (B94841) Salvage

The adenosine released from SAH hydrolysis is rapidly metabolized to prevent its accumulation and to salvage the purine base. nih.gov Two main enzymes are involved in this process:

Adenosine Kinase (ADK): This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP), using ATP as the phosphate (B84403) donor. biologyinsights.comwikipedia.org This is the primary route for adenosine clearance and is crucial for maintaining low intracellular adenosine levels. biologyinsights.com By regulating adenosine concentrations, ADK plays a vital role in cellular energy homeostasis and has been implicated as a regulator of transmethylation reactions. nih.govnih.gov

Adenosine Deaminase (ADA): This enzyme catalyzes the hydrolytic deamination of adenosine to inosine. wikipedia.orgsinobiological.com This reaction is a key part of the purine salvage pathway, preventing the accumulation of adenosine and deoxyadenosine, which can be toxic to cells, particularly lymphocytes. wikipedia.orgmedlineplus.govmedlineplus.gov ADA is essential for the development and maintenance of the immune system. wikipedia.org

| Enzyme | Reaction | Function |

| Adenosine Kinase (ADK) | Adenosine + ATP → AMP + ADP | Primary clearance of adenosine, regulates adenosine tone. biologyinsights.comwikipedia.org |

| Adenosine Deaminase (ADA) | Adenosine → Inosine | Purine salvage, prevents adenosine toxicity. wikipedia.orgsinobiological.com |

Advanced Enzymological Characterization of S Adenosyl L Homocysteine Hydrolase Sahh/ahcy

Molecular Architecture and Structural Domains of SAHH/AHCY

The subunit of SAHH/AHCY, a highly conserved protein, typically consists of three domains: a substrate-binding domain, a cofactor-binding domain, and a smaller C-terminal dimerization domain. mdpi.com The enzyme is usually active as a homotetramer. nih.govgenecards.org

The two principal domains of the SAHH subunit are based on the Rossmann fold, an evolutionarily ancient and common protein motif for binding nucleotides. mdpi.comencyclopedia.pub The substrate-binding domain is responsible for binding SAH or adenosine (B11128), while the cofactor-binding domain accommodates one molecule of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. mdpi.comnih.gov

Despite their structural similarities, the interactions between the adenosine-based ligands and the protein environment differ in each domain, leading to distinct conformations of the D-ribofuranose rings of the bound nucleosides and nucleotides. mdpi.comnih.gov However, the recognition of the adenine ring and its orientation around the N-glycosidic bond are highly similar in both the substrate- and cofactor-binding domains. mdpi.comnih.gov The binding of the NAD+ cofactor is crucial for the enzyme's structural stability and activity. nih.gov Specific amino acid residues within the Rossmann fold domains are responsible for these interactions. For instance, residues in the loop β1, helix α1, and chain β2 are involved in ligand binding. researchgate.net

Interactive Table: Ligand Binding in SAHH/AHCY Domains

| Domain | Ligand | Key Interacting Residues/Motifs |

|---|---|---|

| Substrate-Binding Domain | S-Adenosyl-L-homocysteine (SAH), Adenosine | Residues on the yellow background in multiple sequence alignments researchgate.net |

| Cofactor-Binding Domain | NAD+ | Residues on the blue background in multiple sequence alignments, including a conserved glutamate (B1630785) and lysine (B10760008) researchgate.net |

The catalytic cycle of SAHH/AHCY involves significant conformational changes, with the substrate and cofactor domains oscillating between "open" and "closed" states. nih.gov This dynamic movement is facilitated by a hinge element connecting the two main domains. mdpi.com The transition between these states is crucial for substrate binding, catalysis, and product release. A "molecular gate," often formed by a pair of histidine and phenylalanine residues, controls access to the active site. nih.gov The enzyme adopts the closed conformation primarily in the presence of the substrate, SAH. nih.gov

Mechanistic Enzymology of SAHH/AHCY Catalysis

The enzymatic reaction catalyzed by SAHH is a reversible process that proceeds through a series of redox steps mediated by the tightly bound NAD+ cofactor. frontiersin.orgnih.gov

The catalytic mechanism begins with the oxidation of the 3'-hydroxyl group of the ribose in SAH by the enzyme-bound NAD+, which is converted to NADH. nih.govwikipedia.org This oxidation is followed by the elimination of L-homocysteine, leading to the formation of a 3'-keto-4',5'-dehydroadenosine intermediate. nih.gov Subsequently, a stereospecific Michael addition of a water molecule to this intermediate forms 3'-ketoadenosine. nih.govnih.gov The final step involves the reduction of the 3'-keto group by NADH, regenerating NAD+ and producing adenosine. nih.govnih.gov

Interactive Table: Key Steps and Intermediates in SAHH/AHCY Catalysis

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Oxidation | Oxidation of the 3'-hydroxyl group of SAH by NAD+. | 3'-keto-SAH |

| 2. Elimination | Elimination of L-homocysteine. | 3'-keto-4',5'-dehydroadenosine |

| 3. Hydration | Michael addition of water. | 3'-ketoadenosine |

| 4. Reduction | Reduction of the 3'-keto group by NADH. | Adenosine |

The catalytic process of SAHH/AHCY is characterized by its stereospecificity. The addition of water to the 3'-keto-4',5'-dehydroadenosine intermediate is a key stereochemical step. nih.gov The enzyme also catalyzes the exchange of the 4'-proton of the substrate with the solvent, which is an integral part of the catalytic mechanism. nih.gov Studies using isotopically labeled substrates have confirmed that the cleavage of the C-4'-H bond is a step in the reaction pathway. nih.gov

Regulatory Mechanisms Governing SAHH/AHCY Activity

The activity of SAHH/AHCY is subject to regulation through various mechanisms, ensuring the proper control of cellular methylation potential. One significant regulatory mechanism is post-translational modification, specifically lysine acetylation. Acetylation at specific lysine residues, such as Lys401 and Lys408, has been shown to negatively impact the catalytic activity of SAHH. nih.gov This modification can perturb the hydrogen bonding patterns in the C-terminal region of the protein, which is important for NAD+ binding, thereby inhibiting the enzyme's function. nih.gov

Another level of regulation involves the interaction of SAHH/AHCY with other cellular components. For instance, SAHH/AHCY can be recruited to chromatin and cyclically associates with the core circadian clock protein BMAL1. nih.gov This interaction is thought to facilitate the timely removal of locally produced SAH during active transcription and chromatin remodeling, thereby sustaining necessary methylation reactions. nih.gov The catalytic activity of AHCY is required for this role in rhythmic transcription. nih.gov

Intracellular Redox State (NAD+/NADH Ratio) as a Regulator

S-Adenosyl-L-homocysteine hydrolase (SAHH), also known as AHCY, is an NAD+-dependent enzyme, making its catalytic activity and structural integrity highly sensitive to the cell's redox status, which is often reflected in the NAD+/NADH ratio. nih.govebi.ac.uk The catalytic cycle of SAHH involves the oxidation of the substrate's 3'-hydroxyl group, a process that transiently reduces the tightly bound NAD+ cofactor to NADH. nih.gov This NADH is then re-oxidized to NAD+ in a subsequent step of the reaction, regenerating the cofactor for the next catalytic cycle. nih.gov

The dependence on NAD+ is crucial for the enzyme's function. The oxidized form of the cofactor, NAD+, is required to initiate the catalytic reaction. frontiersin.org Research on SAHH from the thermophilic archaeon Pyrococcus horikoshii has demonstrated that the addition of NAD+ not only enhances enzymatic activity but also significantly increases its thermostability, shifting the optimal temperature for the enzyme's function higher. nih.gov This suggests that NAD+ plays a vital role in stabilizing the enzyme's structure. nih.gov

Given that the enzyme's mechanism involves these reduction-oxidation cycles, the intracellular balance between NAD+ and NADH can directly influence SAHH's efficacy. nih.gov A cellular environment with a high NAD+/NADH ratio favors the forward, hydrolytic reaction by ensuring the availability of the necessary oxidized cofactor. Conversely, conditions that lower this ratio could potentially impede the enzyme's function. The form of the nicotinamide cofactor bound to the enzyme also dictates the binding of adenosine, which is both a product of the hydrolytic reaction and a substrate for the reverse synthetic reaction. nih.gov This interplay highlights the critical role of the cellular redox state in modulating the activity of SAHH and, by extension, the entire cellular methylation cycle.

Allosteric Regulation and Feedback Inhibition by SAH

S-adenosyl-L-homocysteine (SAH) is the direct product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and a potent inhibitor of these processes. nih.govamegroups.org The primary role of SAHH is to hydrolyze SAH, thereby relieving this product inhibition and allowing cellular methylation to proceed. nih.gov When SAHH function is impaired, either through genetic defects or chemical inhibition, SAH accumulates intracellularly. nih.govnih.gov This accumulation triggers significant negative feedback inhibition on a wide array of methyltransferases. nih.gov

SAH exerts its inhibitory effect by acting as a strong competitive inhibitor of methyltransferase enzymes, competing with the methyl donor SAM for binding to the enzyme's active site. nih.gov Kinetic studies have revealed that many methyltransferases bind SAH with an affinity equal to or even greater than their affinity for SAM. nih.gov Consequently, the intracellular ratio of SAM to SAH is a critical determinant of the cell's "methylation potential". A high SAM/SAH ratio indicates a robust capacity for methylation, whereas a low ratio signifies inhibition of these vital reactions.

The regulation is a classic example of a feedback loop critical for cellular homeostasis. SAHH itself is not directly inhibited by SAH in an allosteric fashion in the traditional sense; rather, its activity dictates the level of SAH, which in turn regulates the upstream methylation enzymes. Therefore, SAHH is a pivotal control point in modulating the activity of numerous methyltransferases involved in the modification of proteins, nucleic acids, and other small molecules. ebi.ac.ukamegroups.org

Impact of Product Accumulation (Homocysteine, Adenosine) on SAHH/AHCY Reversibility

The enzymatic reaction catalyzed by SAHH is fully reversible, a characteristic that is fundamental to its physiological regulation. nih.govnih.govnih.gov SAHH catalyzes the hydrolysis of SAH into L-homocysteine (Hcy) and adenosine (Ado). nih.govamegroups.org However, the chemical equilibrium of this reaction strongly favors the reverse direction—the synthesis of SAH from homocysteine and adenosine. nih.govnih.gov

| Reaction Direction | Reactants | Products | Thermodynamic Favorability | Driving Force In Vivo |

|---|---|---|---|---|

| Forward (Hydrolysis) | S-Adenosyl-L-homocysteine (SAH) + H₂O | L-Homocysteine (Hcy) + Adenosine (Ado) | Unfavorable | Rapid removal of products (Hcy and Ado) |

| Reverse (Synthesis) | L-Homocysteine (Hcy) + Adenosine (Ado) | S-Adenosyl-L-homocysteine (SAH) + H₂O | Favorable | Accumulation of products (Hcy and Ado) |

In vivo, the reaction is effectively driven in the forward, hydrolytic direction because the products, adenosine and homocysteine, are rapidly metabolized by other enzymes. nih.gov For instance, adenosine is quickly phosphorylated by adenosine kinase, keeping its intracellular concentration low. nih.gov This continuous removal of products pulls the equilibrium of the SAHH reaction towards hydrolysis, ensuring the efficient clearance of SAH. nih.gov

Cellular and Molecular Determinants of S Adenosyl L Homocysteine Function

S-Adenosyl-L-Homocysteine as a Master Regulator of Methylation Homeostasis

S-Adenosyl-L-homocysteine (SAH) is a critical intermediate in the methionine cycle, formed from the demethylation of S-adenosyl-L-methionine (SAM). nih.gov It stands as a pivotal regulator of cellular methylation, a fundamental process for the synthesis and modification of a wide array of biomolecules, including nucleic acids, proteins, and lipids. nih.govnih.gov

Inhibition of SAM-Dependent Methyltransferases and its Broad Cellular Consequences

SAH is a potent competitive inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govmdpi.comnih.gov These enzymes catalyze the transfer of a methyl group from SAM to various substrates. nih.gov The accumulation of SAH can, therefore, lead to product inhibition of these crucial reactions, disrupting cellular methylation processes. nih.gov This inhibition has far-reaching consequences, affecting a multitude of cellular functions. For instance, impaired methylation due to SAH accumulation has been linked to DNA hypomethylation, which can alter gene expression and contribute to the development of chronic diseases. spandidos-publications.comnih.gov

The broad spectrum of cellular processes affected by SAH-mediated inhibition of methyltransferases includes:

Nucleic Acid Methylation: Interference with DNA and RNA methylation can lead to altered gene expression and has been observed in various cell types, including cultured endothelial and lymphocytic leukemia cells. nih.gov

Protein Methylation: The function of numerous proteins is regulated by methylation, and elevated SAH levels can disrupt these modifications.

Lipid Metabolism: Phospholipid methylation, a key process in membrane biology, can be inhibited by SAH accumulation. nih.gov

The cellular consequences of impaired methylation due to elevated SAH levels are significant and have been associated with a range of pathologies, highlighting the critical role of maintaining low intracellular SAH concentrations. nih.gov

Maintenance of the S-Adenosylmethionine/S-Adenosyl-L-Homocysteine Ratio in Cellular Methylation Potential

The ratio of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH) is widely recognized as the "methylation index" or "methylation potential" of a cell. nih.govfrontiersin.org This ratio is a more sensitive indicator of the cell's capacity to perform methylation reactions than the absolute concentration of either SAM or SAH alone. frontiersin.org A high SAM/SAH ratio favors the forward methylation reactions, while a low ratio signifies a reduced cellular methylation capacity. spandidos-publications.comfrontiersin.org

The maintenance of this ratio is crucial for normal cellular function. nih.gov The enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) plays a vital role in this process by catalyzing the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. nih.gov This reaction is typically driven in the forward direction in vivo due to the rapid metabolism of adenosine and homocysteine, thus preventing the accumulation of the potent inhibitor SAH. nih.gov

Alterations in the SAM/SAH ratio have been implicated in various pathological conditions. A decrease in this ratio is often associated with a diminished capacity for cellular methylation and has been linked to vascular damage and atherosclerosis. spandidos-publications.comfrontiersin.org

| Factor | Description | Impact on Methylation Potential |

| High SAM/SAH Ratio | Indicates a high availability of the methyl donor (SAM) and low levels of the inhibitor (SAH). | High methylation potential, favoring methylation reactions. |

| Low SAM/SAH Ratio | Indicates a lower availability of SAM and/or an accumulation of SAH. | Low methylation potential, inhibiting methylation reactions. frontiersin.org |

| AHCY Activity | Efficient hydrolysis of SAH by AHCY helps maintain a low SAH concentration. | Crucial for sustaining a high SAM/SAH ratio and methylation potential. nih.gov |

Interconnections between S-Adenosyl-L-Homocysteine and Purinergic Signaling

Emerging research highlights a significant interplay between the metabolism of S-adenosyl-L-homocysteine (SAH) and purinergic signaling pathways, which are mediated by extracellular purine (B94841) nucleotides and nucleosides like ATP and adenosine.

Crosstalk between SAH Metabolism and Adenosine Receptor Activation

The enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. mdpi.com This reaction directly links the methionine cycle to the availability of intracellular and extracellular adenosine, a key signaling molecule that activates adenosine receptors. nih.gov

Under normal physiological conditions, the hydrolysis of SAH contributes to the intracellular pool of adenosine. However, the reaction is reversible, and an increase in homocysteine levels can drive the synthesis of SAH from adenosine and homocysteine. nih.gov This intricate balance suggests a bidirectional relationship where the metabolic status of the cell, reflected in SAH and homocysteine levels, can influence adenosine signaling, and conversely, the activation of adenosine receptors could potentially impact SAH metabolism.

Influence of SAH/Homocysteine Levels on Extracellular Adenosine Concentration and Signaling

The concentration of SAH and homocysteine can directly impact the levels of extracellular adenosine. The hydrolysis of SAH by AHCY is a source of intracellular adenosine. nih.gov This intracellular adenosine can then be transported out of the cell, contributing to the extracellular pool that activates purinergic receptors.

Studies have shown that by elevating L-homocysteine levels, it is possible to utilize the kinetics of SAH hydrolase to assess the concentration of free intracellular adenosine. nih.gov For instance, in the heart, reducing oxygen levels (hypoxia) leads to an increase in total tissue adenosine and a corresponding linear increase in the rate of SAH formation when homocysteine is present. nih.gov This demonstrates a direct link between conditions that elevate adenosine and the synthesis of SAH. The calculated free intracellular adenosine levels were found to correlate with physiological responses like changes in coronary flow, suggesting that the adenosine generated is sufficient to activate signaling pathways. nih.gov

Therefore, fluctuations in SAH and homocysteine levels, driven by metabolic changes, can modulate the availability of adenosine for purinergic signaling, thereby influencing a wide range of physiological processes regulated by adenosine receptors.

S-Adenosyl-L-Homocysteine in Metabolic Integration and Amino Acid Cycles

S-Adenosyl-L-homocysteine (SAH), a derivative of adenosine and the amino acid homocysteine, occupies a central and critical junction in cellular metabolism. Far from being a mere metabolic byproduct, SAH is a pivotal regulatory molecule that integrates the status of methylation reactions with key amino acid cycles, primarily the methionine and folate cycles. Its cellular concentration is a sensitive indicator of the cell's metabolic state and directly influences the flow of one-carbon units, sulfur-containing amino acids, and the epigenetic control of gene expression.

The primary role of SAH is intrinsically linked to the metabolism of S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast number of biological reactions. nih.govnih.gov Found in every living cell, SAM provides methyl groups for the modification of DNA, RNA, proteins, and lipids, catalyzed by over 200 different methyltransferase enzymes. nih.govtaylorandfrancis.com In each of these reactions, the donation of a methyl group from SAM results in the formation of SAH. nih.govyoutube.com

SAH itself is a potent product inhibitor of most of these methyltransferase reactions. nih.govnih.govnih.gov To maintain active methylation processes, SAH must be efficiently removed. This is accomplished by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into homocysteine and adenosine. nih.govnih.gov The efficiency of this removal is crucial, as an accumulation of SAH can significantly impede or shut down cellular methylation. taylorandfrancis.com

The equilibrium of the SAHH-catalyzed reaction thermodynamically favors the synthesis of SAH from homocysteine and adenosine rather than its breakdown. nih.govnih.gov Therefore, the forward, hydrolytic reaction proceeds only if the products, homocysteine and adenosine, are promptly metabolized or transported out of the cell. nih.gov This positions homocysteine at a crucial metabolic branch point, directly linking the methionine cycle to the transsulfuration pathway and the folate cycle. nih.govnih.gov

Homocysteine can follow one of two major pathways:

Remethylation to Methionine: In this pathway, which completes the methionine cycle, a methyl group is transferred to homocysteine to regenerate methionine. nih.govresearchgate.net This reaction can be catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate (5-MTHF) from the folate cycle as the methyl donor, thereby linking these two essential cycles. nih.govmedlink.combiorxiv.org In the liver and kidneys, an alternative remethylation pathway exists using betaine (B1666868) as the methyl donor. researchgate.net

Transsulfuration to Cysteine: Alternatively, homocysteine can be irreversibly committed to the transsulfuration pathway, where it is converted to cysteine. nih.govnih.gov This two-step process is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. nih.gov

The cellular ratio of SAM to SAH is a critical metabolic index, often referred to as the "methylation potential." taylorandfrancis.com A high SAM/SAH ratio indicates a strong capacity for methylation, whereas a low ratio signals inhibition. When SAM levels are high, it not only promotes methylation reactions (which produce SAH) but also allosterically activates CBS, shunting the resulting homocysteine toward the transsulfuration pathway to synthesize cysteine. researchgate.netnih.gov Conversely, an accumulation of homocysteine, perhaps due to a deficiency in folate or vitamin B12 required for its remethylation, can drive the SAHH reaction in reverse, leading to elevated SAH levels and subsequent inhibition of methylation. nih.gov This intricate feedback loop demonstrates SAH's role as a key integrator, ensuring that the supply of methyl groups is balanced with the metabolic capacity to utilize them and process the resulting products.

Research findings have illuminated the delicate balance of these cycles and the consequences of their disruption. For instance, studies in C. elegans have shown that genetic knockdown of enzymes in the folate pathway leads to a decrease in methionine and SAM and a significant increase in homocysteine and SAH, mimicking a state of methionine restriction. biorxiv.org This highlights the direct impact of folate metabolism on the methionine cycle and the regulatory status signaled by SAH levels.

Interactive Data Table: Key Enzymes in SAH-Related Metabolic Cycles

| Enzyme | Abbreviation | Pathway | Function | Key Regulators | Citations |

| S-adenosyl-L-homocysteine hydrolase | SAHH | Methionine Cycle | Reversible hydrolysis of SAH to homocysteine and adenosine. | Product inhibition by adenosine and homocysteine; equilibrium favors SAH synthesis. | nih.govnih.gov |

| Methionine Adenosyltransferase | MAT | Methionine Cycle | Synthesizes SAM from methionine and ATP. | Activated by SAM (positive effector). | nih.govresearchgate.net |

| Methyltransferases | (various) | Transmethylation | Transfer a methyl group from SAM to a substrate, producing SAH. | Potently inhibited by SAH. | nih.govnih.govnih.gov |

| Methionine Synthase | MTR | Methionine & Folate Cycles | Remethylates homocysteine to methionine using 5-MTHF. | Requires Vitamin B12 as a cofactor. | nih.govmedlink.com |

| Cystathionine β-synthase | CBS | Transsulfuration | Condenses homocysteine and serine to form cystathionine. | Allosterically activated by SAM. | researchgate.netnih.gov |

| Cystathionine γ-lyase | CTH/CSE | Transsulfuration | Converts cystathionine to cysteine. | --- | nih.govnih.gov |

Interactive Data Table: Impact of Metabolic Perturbations on Methionine Cycle Intermediates

| Condition | Metabolite Change | Pathway Implication | Research Model | Citations |

| Folate Cycle Disruption (dhfr-1 knockdown) | ↓ Methionine↓ S-Adenosyl Methionine (SAM)↑ Homocysteine↑ S-Adenosyl-L-Homocysteine (SAH) | Reduced remethylation of homocysteine leads to its accumulation and subsequent increase in SAH, causing feedback inhibition of methylation. | C. elegans | biorxiv.org |

| SAH Hydrolase (SAHH) Impairment | ↑ S-Adenosyl-L-Homocysteine (SAH) | Direct failure to clear SAH leads to potent inhibition of all SAM-dependent methyltransferase reactions. | Human genetic disorders, Yeast models | nih.govnih.gov |

| High Homocysteine Levels (Hyperhomocysteinemia) | ↑ S-Adenosyl-L-Homocysteine (SAH)↓ SAM/SAH Ratio | Excess homocysteine shifts the SAHH equilibrium toward SAH synthesis, impairing cellular methylation potential. | Human clinical data, Animal models | nih.govnih.gov |

| SAH Supplementation | ↓ Methionine↑ S-Adenosyl Methionine (SAM) | Exogenous SAH appears to stimulate SAM synthesis, leading to the depletion of intracellular methionine, mimicking a methionine-restricted state. | Yeast, C. elegans | nih.gov |

Mechanistic Insights into S Adenosyl L Homocysteine in Biological Systems

Cellular Responses to Aberrant S-Adenosyl-L-Homocysteine Accumulation

The intracellular accumulation of SAH triggers a cascade of detrimental cellular responses, primarily stemming from its inhibitory effect on methylation reactions. This disruption of a fundamental biochemical process has far-reaching consequences, impacting everything from gene expression and protein function to lipid metabolism and redox balance.

Impaired Cellular Methylation Profiles and Related Downstream Effects

Elevated levels of SAH are a direct threat to the cell's "methylation potential," a ratio of SAM to SAH that dictates the activity of methyltransferase enzymes. d-nb.info As SAH accumulates, this ratio decreases, leading to widespread inhibition of methylation reactions that are vital for the proper function of numerous cellular components, including nucleic acids, proteins, and phospholipids. nih.govahajournals.org

One of the most significant consequences of SAH-induced hypomethylation is the alteration of DNA methylation patterns. nih.gov DNA hypomethylation, particularly in the regulatory regions of genes, can lead to aberrant gene expression. mdpi.com For instance, studies have linked SAH accumulation and subsequent DNA hypomethylation to altered expression of genes involved in inflammation and endothelial function. nih.govnih.gov This can result in the reduced expression of protective molecules and the increased expression of pro-inflammatory cytokines. mdpi.com

The impact of impaired methylation extends beyond DNA. The methylation of proteins and RNA is also affected. For example, inhibition of SAH hydrolase has been shown to interfere with RNA methylation in cultured lymphocytic leukemia cells and decrease the methylation of poly(A)+ RNA in Xenopus laevis oocytes. nih.gov These alterations can affect RNA stability, processing, and translation, further contributing to cellular dysfunction.

| Affected Molecule | Consequence of Hypomethylation | Cellular Process Impacted |

| DNA | Altered gene expression | Inflammation, Endothelial function |

| RNA (poly(A)+) | Potential disruption of stability and translation | Gene expression regulation |

| Proteins | Impaired function and signaling | Various cellular pathways |

| Phospholipids | Altered membrane composition and signaling | Lipid metabolism |

Perturbations in Lipid Metabolism and Associated Cellular Stress Responses

Accumulating evidence points to a significant link between elevated SAH levels and dysregulated lipid metabolism. nih.gov The inhibition of phospholipid methylation, a major consumer of SAM, is a key mechanism. nih.gov Specifically, the enzymes responsible for the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), a crucial component of cell membranes, are inhibited by SAH. nih.gov

Beyond phospholipid methylation, SAH accumulation has been shown to induce a more general disruption of lipid homeostasis. Studies in yeast have demonstrated that cells deficient in SAH catabolism exhibit a massive accumulation of triacylglycerols (TAG). nih.govnih.gov Similarly, in mammalian cells, supplementation with homocysteine, which leads to SAH accumulation, results in increased synthesis of TAG and sterols. nih.gov This lipid overload can contribute to cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov The ER is a central organelle for lipid synthesis, and its proper function is compromised by lipid imbalances, leading to the activation of stress signaling pathways that can ultimately trigger cell death if the stress is prolonged or severe. nih.gov

| Metabolic Change | Observed Effect | Associated Cellular Stress |

| Inhibition of Phospholipid Methylation | Altered membrane composition | Impaired cellular signaling |

| Increased Triacylglycerol (TAG) Synthesis | Lipid droplet accumulation | Endoplasmic Reticulum (ER) Stress |

| Increased Sterol Synthesis | Changes in membrane fluidity and function | Unfolded Protein Response (UPR) |

Oxidative Stress, Redox Imbalance, and Protein Modification Mechanisms Induced by SAH/Homocysteine

The metabolic fallout from SAH and homocysteine accumulation is intricately linked to the induction of oxidative stress and a state of redox imbalance within the cell. nih.gov Homocysteine itself can promote the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov This oxidative environment can, in turn, impact the function of key enzymes and proteins through various post-translational modifications.

One such modification is S-homocysteinylation, where a homocysteine molecule forms a disulfide bond with a cysteine residue on a protein. nih.gov This alteration can modify the protein's structure and function. For example, the homocysteinylation of metallothionein (B12644479) can impair its ability to bind zinc and reduce its antioxidant capacity. nih.gov

Furthermore, the cellular redox state, often reflected by the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), is critical for cellular defense against oxidative damage. mdpi.com Elevated homocysteine levels can deplete glutathione stores, rendering the cell more susceptible to oxidative injury. nih.gov S-adenosylmethionine (SAM), the precursor to SAH, is also a precursor for glutathione synthesis. nih.gov Thus, disruptions in the methionine cycle caused by SAH accumulation can indirectly impair the cell's primary antioxidant defense system.

The interplay between different redox-related post-translational modifications, such as S-nitrosylation and S-glutathionylation, adds another layer of complexity. mdpi.commdpi.com These modifications can act as molecular switches, regulating protein function in response to the cellular redox environment. researchgate.net However, under conditions of chronic oxidative stress induced by homocysteine and SAH, these regulatory mechanisms can become dysregulated, contributing to cellular pathology.

Effects on DNA Integrity and Cell Cycle Regulation

The integrity of the genome is paramount for cell survival and proper function. The accumulation of SAH and homocysteine can compromise DNA integrity through several mechanisms. As previously mentioned, SAH-induced DNA hypomethylation can lead to genomic instability. nih.gov Furthermore, the oxidative stress generated by elevated homocysteine levels can directly damage DNA by causing strand breaks and oxidative lesions. nih.gov

These DNA-damaging effects can trigger cell cycle checkpoints, leading to cell cycle arrest. This is a protective mechanism to allow for DNA repair. However, if the damage is too extensive, it can lead to the induction of apoptosis, or programmed cell death. nih.gov Research has also indicated that the metabolic pathway involving SAH is linked to the circadian clock and chromatin remodeling, suggesting that disruptions in SAH metabolism can have broad effects on the timing and regulation of gene expression related to the cell cycle. nih.gov For instance, the depletion or inhibition of AHCY, the enzyme that hydrolyzes SAH, has been shown to decrease the amplitude of circadian gene expression, which includes genes involved in cell cycle control. nih.gov

Mechanistic Studies in Cellular and Tissue Dysregulation

The cellular dysfunctions initiated by aberrant SAH metabolism have profound implications for tissue and organ systems, with the vascular endothelium being particularly vulnerable.

Endothelial Cell Dysregulation Mechanisms Linked to SAH Metabolism

The endothelium, a single layer of cells lining the blood vessels, plays a crucial role in regulating vascular tone, inflammation, and coagulation. Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases. nih.govcapes.gov.br Elevated levels of SAH and homocysteine are recognized as significant contributors to endothelial cell dysregulation. ahajournals.orgnih.gov

One of the primary mechanisms is the impairment of nitric oxide (NO) production and bioavailability. nih.gov NO is a critical signaling molecule that promotes vasodilation and has anti-inflammatory and anti-thrombotic properties. Homocysteine can reduce NO synthesis and increase its degradation by promoting oxidative stress. nih.gov

Functional Alterations in Specific Organ Systems (e.g., Cardiac Adenosine (B11128) Metabolism, Hepatic Steatosis)

The accumulation of S-Adenosyl-L-homocysteine (SAH) incites significant functional changes in various organ systems, most notably disrupting cardiac adenosine metabolism and promoting hepatic steatosis. These alterations stem from the role of SAH as a potent inhibitor of methyltransferase enzymes, which are crucial for a multitude of cellular processes.

Cardiac Adenosine Metabolism

Under normal physiological conditions, the heart relies on the hydrolysis of SAH to adenosine and homocysteine, a reaction catalyzed by SAH hydrolase (also known as adenosylhomocysteinase), as a primary source of intracellular adenosine when oxygen supply is adequate. frontiersin.org Adenosine is a critical signaling molecule in the cardiovascular system, acting as a "retaliatory metabolite" that helps protect the heart during stress by modulating heart rate, reducing myocardial contractility, and inducing vasodilation. frontiersin.orgmdpi.com

However, an excess of L-homocysteine can reverse the SAH hydrolase reaction, leading to the synthesis and accumulation of SAH. nih.gov This shift profoundly alters adenosine metabolism. Studies on isolated guinea-pig hearts have demonstrated that perfusion with L-homocysteine thiolactone significantly increases SAH levels. nih.gov During hypoxic conditions, which normally accelerate endogenous adenosine production, the presence of L-homocysteine thiolactone was found to increase SAH levels 17-fold within 15 minutes. nih.gov This accumulation of SAH, in turn, led to a more than 50% decrease in the hypoxia-induced rise in adenosine, inosine, and hypoxanthine (B114508) levels in both the heart tissue and the coronary effluent. nih.gov This indicates that high levels of homocysteine trap adenosine in the form of SAH, thereby impairing the heart's ability to generate protective adenosine during ischemic events. nih.gov

Table 1: Effect of L-Homocysteine on SAH and Adenosine Levels in Isolated Guinea-Pig Hearts

| Condition | Treatment | Tissue SAH Level (nmol/g) | Change in Adenosine Release |

|---|---|---|---|

| Normoxia (Baseline) | Control | 3.5 | N/A |

| Hypoxia (30% O2) | Control | Not specified, but adenosine increased | Significant increase |

| Hypoxia (30% O2) | L-homocysteine thiolactone (0.23 mM) | 64.3 (17-fold increase) | Decreased by >50% |

| Normoxia | L-homocysteine thiolactone (0.23 mM) + Adenosine (0.1 mM) | 3600 | N/A |

Data derived from studies on isolated guinea-pig hearts, illustrating the impact of L-homocysteine on S-Adenosyl-L-homocysteine (SAH) synthesis and subsequent reduction in available adenosine. nih.gov

Hepatic Steatosis

Hepatic steatosis, or fatty liver disease, is characterized by the accumulation of lipids, primarily triglycerides, within hepatocytes. nih.govnih.gov A growing body of evidence links elevated SAH levels to the pathogenesis of hepatic steatosis, including non-alcoholic fatty liver disease (NAFLD) and alcohol-associated liver disease. nih.govnih.gov The accumulation of SAH contributes to this condition through several interconnected mechanisms.

One key mechanism involves the disruption of methylation-dependent pathways that regulate lipid metabolism. SAH inhibits methyltransferases, leading to a decreased S-adenosylmethionine (SAM):SAH ratio, which is a critical indicator of the cell's methylation capacity. nih.govmdpi.com This hypomethylation status can alter the expression of genes involved in lipid synthesis and breakdown. nih.gov For instance, studies have shown that elevated SAH can lead to mitochondrial dysfunction and alter the expression of lipogenic genes, promoting lipid synthesis and reducing lipid utilization by hepatocytes. nih.gov

Furthermore, research indicates that SAH accumulation in adipose tissue can induce adipocyte dysfunction. nih.gov This dysfunction is characterized by increased lipolysis (the breakdown of triglycerides into free fatty acids) and dysregulated secretion of adipokines, such as adiponectin and leptin, which are crucial for maintaining hepatic lipid balance. nih.gov The resulting increase in circulating free fatty acids and their subsequent uptake by the liver directly contributes to the development of steatosis. nih.gov In experimental models, treating adipocytes with an SAH hydrolase inhibitor to elevate intracellular SAH mimicked the effects of chronic ethanol (B145695) consumption, leading to increased lipolysis and altered adipokine release, thereby promoting liver steatosis. nih.govresearchgate.net

Evolutionarily Conserved Cellular Effects of SAH Accumulation across Model Organisms

The central role of S-Adenosyl-L-homocysteine (SAH) in regulating cellular methylation is underscored by the high degree of conservation of the enzyme responsible for its breakdown, SAH hydrolase, across diverse species from yeast to humans. nih.govnih.gov This evolutionary conservation means that insights gained from model organisms like yeast (Saccharomyces cerevisiae), zebrafish (Danio rerio), and fruit flies (Drosophila melanogaster) are highly relevant to understanding human pathologies associated with SAH accumulation.

Yeast (Saccharomyces cerevisiae)

Yeast has proven to be an invaluable model system for dissecting the cellular consequences of SAH toxicity. nih.gov SAH hydrolase (encoded by the SAH1 gene in yeast) is essential for viability under certain metabolic conditions. nih.gov Studies where SAH1 expression is down-regulated have shown a direct link between SAH accumulation and defects in lipid metabolism. nih.gov Specifically, elevated SAH leads to a decrease in de novo phosphatidylcholine (PC) synthesis, a process that requires three consecutive methylation steps. nih.gov This inhibition of phospholipid methylation results in the accumulation of phosphatidic acid, which is then shunted towards the synthesis of triacylglycerols (TGs), leading to lipid droplet accumulation—a cellular hallmark of steatosis. nih.gov This demonstrates a conserved mechanism linking SAH-mediated methylation inhibition to lipid storage dysregulation. nih.govnih.gov

Zebrafish (Danio rerio)

Zebrafish models have provided critical insights into the organ-specific consequences of SAH hydrolase deficiency during vertebrate development. Mutations in the zebrafish ahcy gene, which encodes SAH hydrolase, lead to a significant increase in cellular SAH levels. nih.gov These mutant zebrafish develop severe hepatic steatosis and liver degeneration. nih.gov The underlying mechanism involves a reduction in the cellular methylation potential, which in turn alters mitochondrial function and disrupts the expression of genes that regulate lipid metabolism, such as tnfa and pparg. nih.gov This leads to enhanced lipid synthesis and reduced lipid utilization in hepatocytes, demonstrating a conserved role for SAH in liver pathology from fish to mammals. nih.gov

Fruit Fly (Drosophila melanogaster)

Research in Drosophila has highlighted the role of the SAM/SAH balance in the context of aging. While some studies show that systemic SAM levels increase with age, others have pointed to the accumulation of SAH as a causal factor in shortening the fly lifespan. nih.gov Forced hydrolysis of SAH was shown to extend the life span of the fly. nih.gov This suggests that the cellular machinery for clearing SAH is a critical, evolutionarily conserved determinant of longevity and age-related tissue decline. nih.gov

Table 2: Conserved Effects of SAH Accumulation in Model Organisms

| Model Organism | Genetic/Experimental Model | Key Cellular/Organismal Effect | Relevance to Human Disease |

|---|---|---|---|

| Yeast (S. cerevisiae) | Down-regulation of SAH1 gene | Decreased phosphatidylcholine synthesis, accumulation of triacylglycerols. nih.gov | Hepatic steatosis, hyperhomocysteinemia-associated lipid disorders. nih.govnih.gov |

| Zebrafish (D. rerio) | Mutation of ahcy gene | Hepatic steatosis, liver degeneration, mitochondrial dysfunction. nih.gov | SAH hydrolase deficiency, metabolic liver disease. nih.govorpha.net |

| Fruit Fly (D. melanogaster) | Aging models, manipulation of SAM/SAH metabolism | Shortened lifespan associated with SAH accumulation. nih.gov | Age-related metabolic decline, methylation theory of aging. nih.gov |

This table summarizes key findings from different model organisms, highlighting the evolutionarily conserved consequences of elevated S-Adenosyl-L-homocysteine (SAH) levels.

Advanced Research Methodologies and Experimental Models for S Adenosyl L Homocysteine Studies

In Vitro Biochemical and Enzymatic Analysis Techniques

A cornerstone of SAH research involves the direct measurement of SAHH activity and the quantification of related metabolites. These in vitro techniques provide fundamental insights into the enzyme's catalytic mechanism and the effects of inhibitors.

Spectrophotometric assays offer a continuous and often high-throughput method for monitoring SAHH activity. One common approach involves a coupled-enzyme system where the hydrolysis of SAH to adenosine (B11128) and homocysteine is linked to a series of reactions that result in a measurable change in absorbance. For instance, the production of homocysteine can be quantified using Ellman's reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), which reacts with the free thiol group of homocysteine to produce a colored product, 5-thio-2-nitrobenzoate (TNB), that absorbs light at 412 nm. nih.govresearchgate.netresearchgate.net To drive the reaction in the thermodynamically unfavorable hydrolytic direction, adenosine deaminase is often added to remove the adenosine product. nih.gov Another continuous spectrophotometric assay couples the breakdown of SAH to adenine (B156593) and then to hypoxanthine (B114508), with the final deamination step causing a detectable decrease in absorbance at 265 nm. nih.gov

A fluorescence-based assay provides a highly sensitive alternative, utilizing reagents like ThioGlo1 to detect the thiol group of homocysteine produced during the SAHH-catalyzed reaction. nih.gov This method is suitable for measuring SAHH activity in biological samples and for high-throughput screening of potential inhibitors. nih.gov A novel colorimetric assay employs fluorosurfactant-capped gold nanoparticles (FSN-AuNPs) that aggregate in the presence of homocysteine, leading to a visible color change. acs.org

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the precise quantification of SAH and its related metabolites, such as S-adenosyl-L-methionine (SAM). capes.gov.br Reversed-phase HPLC with ultraviolet (UV) detection allows for the simultaneous determination of SAM and SAH in tissue extracts. capes.gov.br For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful technique enables the accurate measurement of SAM and SAH in plasma and other biological fluids, even at low concentrations, by using stable isotope-labeled internal standards. nih.govnih.gov

Table 1: Comparison of Assays for SAHH Activity and Metabolite Quantification

| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Key Applications |

| Spectrophotometric (DTNB) | Reaction of homocysteine's thiol group with DTNB to produce a colored product. nih.govresearchgate.netresearchgate.net | Colorimetric (Absorbance at 412 nm) | Continuous, relatively simple, and cost-effective. researchgate.net | Can have interference from other thiols. | Routine enzyme kinetics, inhibitor screening. |

| Spectrophotometric (Coupled-Enzyme) | Multi-enzyme cascade linked to a change in absorbance (e.g., NADH oxidation). nih.govnih.gov | UV Spectrophotometry (e.g., Absorbance at 340 nm or 265 nm) | Continuous, can be highly sensitive. nih.govnih.gov | Requires purified coupling enzymes, potential for cross-reactivity. | Detailed kinetic analysis, inhibitor studies. |

| Fluorescence-Based | Reaction of homocysteine with a fluorescent thiol-detecting reagent. nih.gov | Fluorometry | High sensitivity, suitable for biological samples. nih.gov | Potential for background fluorescence. | High-throughput screening, clinical laboratory measurements. nih.gov |

| Colorimetric (Gold Nanoparticles) | Homocysteine-induced aggregation of gold nanoparticles. acs.org | Visual color change or spectrophotometry | Simple, label-free, and sensitive. acs.org | May be influenced by other sample components. | Rapid detection of SAHH activity and inhibitors. acs.org |

| HPLC-UV | Separation of metabolites on a chromatography column followed by UV detection. capes.gov.br | UV Absorbance | Good for simultaneous quantification of multiple analytes. capes.gov.br | Lower sensitivity compared to MS, requires longer run times. | Quantifying SAM and SAH in tissue extracts. capes.gov.br |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. nih.govnih.gov | Mass-to-charge ratio | High sensitivity, high specificity, accurate quantification with internal standards. nih.govnih.govdovepress.com | Expensive instrumentation, complex method development. | Clinical diagnostics, metabolomics studies. nih.govnih.gov |

Understanding the three-dimensional structure of SAHH is crucial for deciphering its mechanism of action and for designing specific inhibitors. X-ray crystallography has been instrumental in revealing the atomic-level details of SAHH from various organisms, both in its native state and in complex with substrates, products, and inhibitors. These structures have elucidated the conformational changes that occur during the catalytic cycle and have identified the key amino acid residues involved in ligand binding and catalysis.

A variety of biophysical techniques are employed to characterize the interactions between SAHH and its ligands and to study the enzyme's conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of SAHH in solution. It can be used to map the binding sites of ligands, to determine the pKa values of key catalytic residues, and to probe the conformational changes that occur upon ligand binding.

Binding assays, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), provide quantitative data on the thermodynamics and kinetics of ligand binding. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. SPR, on the other hand, monitors the change in refractive index that occurs when a ligand binds to an immobilized protein, providing real-time kinetic data on the association and dissociation rates.

Cellular and Organotypic Research Models

To understand the impact of SAH metabolism in a biological context, researchers utilize various cellular and organotypic models. These systems allow for the controlled perturbation of the SAH metabolic pathway and the subsequent analysis of cellular responses.

Cultured cell lines are a workhorse for studying the cellular consequences of altered SAH levels. By treating cells with inhibitors of SAHH or by manipulating the levels of methionine in the culture medium, researchers can induce the accumulation of SAH and study its effects on a wide range of cellular processes, including methylation reactions, gene expression, and cell proliferation. These models are also invaluable for screening potential therapeutic agents that target SAHH. For instance, the impact of SAH accumulation on circadian clock function has been investigated using cell culture models, revealing a link between methionine metabolism and chromatin remodeling. nih.gov

The budding yeast, Saccharomyces cerevisiae, has proven to be a powerful model organism for studying the fundamental aspects of SAH metabolism. Yeast is genetically tractable, allowing for the creation of strains with deletions or mutations in the gene encoding SAHH (SAH1). These genetically engineered yeast models have been instrumental in dissecting the pathways of SAH metabolism and in identifying the cellular mechanisms that are sensitive to SAH accumulation. Studies in yeast have provided key insights into the toxic effects of high SAH levels and have helped to uncover the cellular strategies for mitigating this toxicity.

Primary Cell Culture Systems for Investigating SAH-Related Mechanisms

Primary cell cultures, derived directly from living tissues, offer a significant advantage in studying S-adenosyl-L-homocysteine (SAH)-related mechanisms by providing a model that closely mirrors the physiology of biological systems. sigmaaldrich.com These systems are increasingly vital in life science research for understanding the cellular and molecular consequences of altered SAH metabolism. Unlike immortalized cell lines, primary cells better replicate the target biological system, which is crucial when investigating the intricate pathways involving SAH. sigmaaldrich.com

The inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for SAH breakdown, leads to an accumulation of SAH. This has been shown to induce DNA hypomethylation in cultured endothelial cells. nih.gov Similarly, elevated SAH levels can interfere with RNA methylation, as observed in cultured lymphocytic leukemia cells. nih.gov These findings highlight the utility of primary cell culture in dissecting the specific effects of SAH on methylation-dependent processes within different cell types.

Researchers can utilize primary cells to investigate the impact of SAH on various cellular functions. For example, by manipulating the culture conditions or using specific inhibitors, it is possible to study how SAH accumulation affects processes like lipid metabolism. In yeast models, which share conserved metabolic pathways with eukaryotes, down-regulation of SAHH expression leads to SAH accumulation and a subsequent decrease in de novo phosphatidylcholine synthesis, coupled with an increase in triacylglycerol levels. nih.gov This demonstrates the potential of using even simpler eukaryotic cell culture systems to gain insights into SAH-regulated lipid homeostasis. nih.gov

The table below summarizes the application of primary cell culture systems in SAH research:

| Cell System Type | Research Focus | Key Findings |

| Cultured Endothelial Cells | DNA Methylation | Inhibition of SAHH leads to SAH accumulation and DNA hypomethylation. nih.gov |

| Cultured Lymphocytic Leukemia Cells | RNA Methylation | Increased SAH levels interfere with RNA methylation processes. nih.gov |

Advanced Animal Models for Mechanistic Investigations

Dietary and Genetic Hyperhomocysteinemia Models

Animal models of hyperhomocysteinemia, a condition often associated with elevated SAH levels, are instrumental in understanding the in vivo consequences of impaired methionine metabolism. These models can be broadly categorized into dietary and genetic models.

Dietary models involve feeding animals diets rich in methionine or deficient in essential cofactors like folate, vitamin B12, and vitamin B6. usda.gov A high intake of methionine has been shown to increase vascular damage in mice, a finding that suggests dietary factors can play a significant role in pathologies associated with this metabolic pathway. usda.gov Studies have demonstrated that a protein-rich meal can affect total homocysteine (tHcy) levels for at least 8 to 24 hours.

Genetic models typically involve the manipulation of genes encoding key enzymes in the homocysteine metabolic pathway. A well-established mouse model for studying the effects of hyperhomocysteinemia is the cystathionine (B15957) β-synthase (CBS) deficient mouse. Research using this model has revealed that both genotype and diet can alter the abundance of several liver proteins involved in homocysteine/methionine metabolism. For instance, S-adenosylhomocysteine hydrolase (SAHH) expression was found to be upregulated in response to both genetic defects and dietary changes. In contrast, glycine (B1666218) N-methyltransferase and betaine-homocysteine methyltransferase were only observed to increase in response to diet.

Comparing these models reveals distinct proteomic signatures. One study identified that nine proteins were significantly altered due to genotype, 27 due to diet, and 14 in response to both, highlighting the complex interplay between genetic predisposition and environmental factors in hyperhomocysteinemia.

The following table provides a comparative overview of dietary and genetic hyperhomocysteinemia models:

| Model Type | Method of Induction | Key Research Findings |

| Dietary | High methionine diet, or deficiency in folate, B6, B12. usda.gov | High methionine intake can increase vascular damage. usda.gov A protein-rich meal elevates tHcy for 8-24 hours. |

| Genetic | Cystathionine β-synthase (CBS) deficiency. | Alters expression of liver proteins in methionine metabolism. SAHH expression is upregulated. |

Organ-Specific Metabolic Studies in Animal Perfusion Models (e.g., Isolated Heart)

Isolated perfused organ models, such as the isolated perfused heart, provide a powerful ex vivo system to investigate the direct metabolic effects of compounds like adenosine, a product of SAH hydrolysis, on specific organs without systemic influences. nih.govnih.gov These models are highly reproducible and cost-effective for studying cardiac metabolism and disease mechanisms at the organ level. nih.gov

In studies using isolated Langendorff-perfused rat hearts, adenosine has been shown to inhibit the oxidation of both glucose and palmitate in unpaced hearts. nih.gov Conversely, in paced hearts where perfusion pressure was maintained, adenosine increased the oxidation of both substrates. nih.gov This highlights the nuanced and condition-dependent metabolic effects of adenosine on the myocardium. nih.gov The isolated perfused heart technique allows for the comprehensive evaluation of cardiac function, electrophysiology, and metabolism in a controlled environment. nih.gov

This experimental setup is crucial for dissecting the intricate metabolic pathways and understanding how substances derived from SAH metabolism can modulate organ function.

The table below details findings from isolated heart perfusion studies:

| Perfusion Model | Substance Investigated | Key Metabolic Effects |

| Isolated Langendorff-perfused rat heart | Adenosine | Inhibits glucose and palmitate oxidation in unpaced hearts; increases oxidation in paced hearts. nih.gov |

In Vivo Studies of SAH Binding and Metabolism in Specific Tissues (e.g., Brain Membranes)

In vivo studies are critical for understanding the physiological relevance of SAH binding and metabolism in specific tissues. Research on rat cerebral cortex membranes has demonstrated the ability of these membranes to bind SAH with a specific affinity. nih.gov This binding is enhanced by the presence of Mg2+ and Ca2+ ions. nih.gov

Further in vivo experiments involving the administration of radiolabeled SAH ([3H]SAH) to rats have shown that a similar binding process occurs on brain membranes in a living organism. nih.gov These binding sites for SAH are more abundant in the crude synaptosomal pellet, suggesting a potential role for SAH in synaptic function. nih.gov The binding of SAH can be inhibited by S-adenosyl-L-methionine (SAM), adenosine, and adenosine triphosphate, indicating a competitive interaction at these binding sites. nih.gov

Studies have also explored the effects of administering L-homocysteine, a precursor for SAH synthesis, on brain SAH levels. Intraperitoneal administration of L-homocysteine in mice led to a significant and rapid increase in whole brain SAH levels, which peaked within 10 minutes and remained elevated for 30-40 minutes. nih.gov Interestingly, this was accompanied by a decrease in cerebral adenosine levels. nih.gov

These in vivo findings are summarized in the table below:

| Animal Model | Tissue Studied | Key Findings |

| Rat | Cerebral Cortex Membranes | Specific binding of SAH enhanced by Mg2+ and Ca2+. nih.gov Binding is more abundant in synaptosomes. nih.gov |

| Mouse | Whole Brain | Administration of L-homocysteine significantly increases brain SAH levels and decreases adenosine levels. nih.gov |

Invertebrate Genetic Models (e.g., Drosophila melanogaster) for Developmental and Methylation Studies

The fruit fly, Drosophila melanogaster, serves as a powerful invertebrate genetic model for investigating the roles of SAH and methylation in development and aging. researchgate.net Its short lifespan and well-characterized genome make it ideal for studying conserved metabolic pathways.

Studies have shown that feeding Drosophila a diet containing homocysteine leads to the accumulation of SAH, resulting in developmental delays and growth defects. researchgate.net This phenocopies the effects of genetically blocking SAH degradation, underscoring the central role of SAH in these processes. researchgate.net Furthermore, both dietary and genetic induction of SAH accumulation have been shown to impair protein and phospholipid methylation in this model organism. researchgate.net

Drosophila is also a valuable model for studying the role of methylation in developmental processes like oogenesis. Aging leads to an increase in the levels of SAM synthetase in the germline, resulting in higher ovarian SAM levels and subsequent age-related defects in egg chamber formation. kyushu-u.ac.jp While DNA methylation levels in Drosophila are very low, there are indications of changes in methylation patterns between different life cycle stages, suggesting a potential regulatory role in development. biorxiv.org

Key findings from Drosophila studies are presented in the table below:

| Study Focus | Experimental Approach | Key Findings |

| Developmental Effects | Homocysteine-supplemented diet; genetic knockdown of SAH hydrolase. researchgate.net | SAH accumulation leads to developmental delays, growth defects, and impaired protein and phospholipid methylation. researchgate.net |

| Aging and Lifespan | RNAi screen of methionine pathway components. nih.govnih.gov | Down-regulation of noncanonical SAH hydrolase homologs (dAhcyL1/L2) extends lifespan. nih.govnih.gov SAH accumulates with age. nih.gov |

| Oogenesis | Genetic manipulation of SAM synthetase. kyushu-u.ac.jp | Increased SAM biosynthesis accelerates aging-related defects in oogenesis. kyushu-u.ac.jp |

| DNA Methylation | Comparison of embryo and adult stages. biorxiv.org | Changes in the chromosomal distribution of sparse DNA methylation between life cycle stages. biorxiv.org |

Future Directions and Emerging Research Avenues in S Adenosyl L Homocysteine Science

Unraveling the Intricacies of SAH-Mediated Regulatory Networks

S-Adenosyl-L-homocysteine is a potent competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, enzymes that are crucial for the methylation of a wide array of molecules, including DNA, RNA, histones, and other proteins. taylorandfrancis.comnih.gov This positions SAH as a critical regulator of epigenetic landscapes and cellular signaling pathways. An accumulation of SAH, often indicated by a decreased SAM/SAH ratio, can lead to global hypomethylation and altered gene expression, which has been implicated in various pathologies. taylorandfrancis.commdpi.com

Future research will focus on mapping the comprehensive impact of SAH on these regulatory networks. A key area of investigation is the specific effect of elevated SAH levels on histone modifications. For instance, in adipocytes, increased SAH has been shown to enhance the promoter occupancy of the repressive histone mark H3K27me3 on key regulatory genes, thereby altering cell functionality. diabetesjournals.org Understanding how fluctuations in SAH levels selectively modulate the activity of different histone methyltransferases to shape the epigenetic code is a major goal.

Moreover, the interplay between SAH levels and other cellular signaling pathways is a burgeoning field of study. Emerging evidence suggests that SAH may influence pathways beyond methylation. Elucidating these novel functions will be critical to fully comprehend the regulatory scope of this molecule.

Table 1: Impact of Elevated S-Adenosyl-L-homocysteine (SAH) on Cellular Processes

| Cellular Process | Consequence of Elevated SAH | Key Findings |

| DNA Methylation | Global hypomethylation | SAH competitively inhibits DNA methyltransferases (DNMTs), leading to reduced methylation patterns and altered gene expression. mdpi.com |

| Histone Modification | Altered histone methylation patterns | Increased SAH can lead to changes in specific histone marks, such as increased H3K27me3, which is associated with gene repression. diabetesjournals.org |

| Adipocyte Function | Impaired functionality | Elevated SAH alters gene expression and epigenetic marks in adipocytes, affecting their normal function. diabetesjournals.org |

| Cardiovascular Health | Increased disease risk | Elevated plasma SAH is considered a more sensitive biomarker for cardiovascular disease than homocysteine. nih.gov |

Innovative Approaches for Probing SAHH/AHCY Mechanism and Allostery

S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), is the sole enzyme responsible for the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. Given its pivotal role in regulating cellular methylation potential, understanding its catalytic mechanism and regulation is of paramount importance.

Recent research has begun to explore the allosteric regulation of SAHH. The enzyme's activity is sensitive to the cellular redox state, reflected by the NAD+/NADH ratio, which is a key cofactor. nih.gov The enzyme possesses two distinct adenosine binding sites with differing affinities, suggesting a potential for allosteric modulation. creative-enzymes.com One innovative approach involves the use of synthetic nicotinamide (B372718) cofactor biomimetics to modulate SAHH activity, with one study identifying an inhibitor that appears to act via a non-competitive mechanism, potentially by stalling the enzyme in a specific conformational state. frontiersin.org